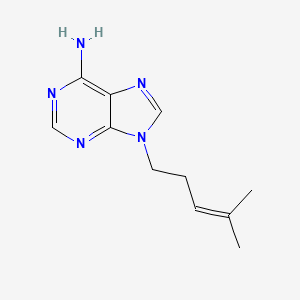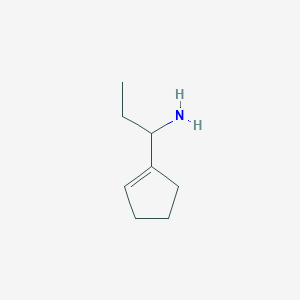
9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Metilpent-3-en-1-il)-9H-purin-6-amina: es un derivado de purina con una estructura única que incluye una cadena lateral 4-metilpent-3-en-1-il
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 9-(4-Metilpent-3-en-1-il)-9H-purin-6-amina generalmente implica la alquilación de un derivado de purina con un agente alquilante adecuado. Un método común es la reacción de 6-cloropurina con bromuro de 4-metilpent-3-en-1-il en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un disolvente aprótico como la dimetilformamida a temperaturas elevadas para facilitar la reacción de sustitución.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto deseado en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la cadena lateral 4-metilpent-3-en-1-il, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción también pueden ocurrir, especialmente en el doble enlace de la cadena lateral, lo que resulta en derivados saturados.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: La hidrogenación utilizando paladio sobre carbono como catalizador es un método típico para reducir el doble enlace.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en reacciones de sustitución en condiciones básicas.
Productos Principales:
Derivados Oxidados: Productos con grupos hidroxilo, carbonilo o carboxilo en la cadena lateral.
Derivados Reducidos: Derivados de cadena lateral saturada.
Purinas Sustituidas: Diversos derivados de purina funcionalizados dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: En química, 9-(4-Metilpent-3-en-1-il)-9H-purin-6-amina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos compuestos.
Biología: En la investigación biológica, este compuesto se estudia por su potencial como sonda bioquímica. Su capacidad para interactuar con ácidos nucleicos y proteínas lo convierte en una herramienta valiosa para investigar procesos celulares e interacciones moleculares.
Medicina: En medicina, se explora 9-(4-Metilpent-3-en-1-il)-9H-purin-6-amina por sus posibles aplicaciones terapéuticas. Su similitud estructural con otras purinas biológicamente activas sugiere que puede tener actividad contra ciertas enfermedades, incluido el cáncer y las infecciones virales.
Industria: En el sector industrial, este compuesto se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 9-(4-Metilpent-3-en-1-il)-9H-purin-6-amina implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede unirse a sitios de unión de purinas, afectando la actividad de las enzimas involucradas en el metabolismo de los ácidos nucleicos. Además, puede interactuar con receptores celulares, modulando las vías de transducción de señales e influyendo en las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos Similares:
Adenina: Una purina natural con una estructura central similar pero sin la cadena lateral 4-metilpent-3-en-1-il.
Guanina: Otra purina natural con una estructura central similar pero diferentes grupos funcionales.
6-Mercaptopurina: Un derivado de purina sintético utilizado en quimioterapia.
Singularidad: La singularidad de 9-(4-Metilpent-3-en-1-il)-9H-purin-6-amina radica en su cadena lateral específica, que le confiere propiedades químicas y biológicas distintas. Esta cadena lateral puede influir en la reactividad del compuesto, su afinidad de unión y su actividad biológica general, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C11H15N5 |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
9-(4-methylpent-3-enyl)purin-6-amine |
InChI |
InChI=1S/C11H15N5/c1-8(2)4-3-5-16-7-15-9-10(12)13-6-14-11(9)16/h4,6-7H,3,5H2,1-2H3,(H2,12,13,14) |
Clave InChI |
KIKYIJPWVFXSJA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCN1C=NC2=C(N=CN=C21)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Iodothiazolo[5,4-b]pyridin-2-amine](/img/structure/B11735104.png)
![[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735112.png)

![3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11735124.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735145.png)
amine](/img/structure/B11735147.png)
![[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11735154.png)
![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11735157.png)

![4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11735187.png)
![1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine](/img/structure/B11735188.png)

